REACTION_SMILES
|
[C:37]([O-:38])(=[O:39])[CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH2:50][CH2:51][CH2:52][CH2:53][CH2:54][CH2:55][CH3:56].[C:58]([O-:59])(=[O:60])[CH2:61][CH2:62][CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH3:77].[C:78]([OH:79])(=[O:80])[CH2:81][CH2:82][C:83]([OH:84])=[O:85].[C:86]([OH:87])(=[O:88])[CH3:89].[C:90]([O:91][CH3:92])(=[O:93])[c:94]1[c:95]([C:100]([O:101][CH3:102])=[O:103])[cH:96][cH:97][cH:98][cH:99]1.[CH3:104][C:105](=[O:106])[CH3:107].[CH3:2][c:3]1[n:4][cH:5][c:6]([CH2:7][OH:8])[c:9]([CH2:10][NH2:11])[c:12]1[OH:13].[ClH:1].[Mg+2:57].[OH:14][CH2:15][CH:16]1[CH:17]([OH:18])[CH:19]([OH:20])[CH:21]([OH:22])[CH:23]([O:24][CH:25]2[CH:26]([OH:27])[CH:28]([OH:29])[CH:30]([OH:31])[O:32][CH:33]2[CH2:34][OH:35])[O:36]1>>[CH3:2][c:3]1[n:4][cH:5][c:6]([CH2:7][OH:8])[c:9]([CH:10]=[O:14])[c:12]1[OH:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCCCCCCC(=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)CCC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1ccccc1C(=O)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ncc(CO)c(CN)c1O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCC1OC(OC2C(CO)OC(O)C(O)C2O)C(O)C(O)C1O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ncc(CO)c(C=O)c1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |